molecular formula C20H24N2O3 B4685668 N-(4-tert-butylphenyl)-N'-(4-methoxybenzyl)ethanediamide

N-(4-tert-butylphenyl)-N'-(4-methoxybenzyl)ethanediamide

Cat. No. B4685668
M. Wt: 340.4 g/mol
InChI Key: HTSYZNVFYWVBNN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-tert-butylphenyl)-N'-(4-methoxybenzyl)ethanediamide, also known as BMB-4, is a small molecule inhibitor that has gained attention in the scientific community due to its potential applications in cancer research. BMB-4 is a promising candidate for the development of new cancer therapies due to its ability to inhibit the growth of cancer cells.

Mechanism of Action

N-(4-tert-butylphenyl)-N'-(4-methoxybenzyl)ethanediamide works by inhibiting the activity of a protein called heat shock protein 90 (Hsp90), which is involved in the regulation of cell growth and survival. By inhibiting Hsp90, this compound disrupts the signaling pathways that are essential for cancer cell growth and survival.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects on cancer cells. Studies have shown that this compound induces apoptosis, or programmed cell death, in cancer cells. Additionally, this compound has been shown to inhibit the migration and invasion of cancer cells, which is important for preventing the spread of cancer.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-(4-tert-butylphenyl)-N'-(4-methoxybenzyl)ethanediamide is its specificity for Hsp90, which makes it an attractive candidate for the development of new cancer therapies. However, there are also limitations to its use in lab experiments, including the need for specialized equipment and expertise in its synthesis and handling.

Future Directions

There are a number of future directions for the study of N-(4-tert-butylphenyl)-N'-(4-methoxybenzyl)ethanediamide and its potential applications in cancer research. One area of focus is the development of new formulations and delivery methods for this compound, which could improve its efficacy and reduce its toxicity. Additionally, researchers are investigating the use of this compound in combination with other cancer therapies, such as chemotherapy and radiation therapy, to improve treatment outcomes.
In conclusion, this compound is a promising candidate for the development of new cancer therapies due to its ability to inhibit the growth of cancer cells. While there are limitations to its use in lab experiments, ongoing research is focused on improving its efficacy and exploring its potential applications in combination with other cancer therapies.

Scientific Research Applications

N-(4-tert-butylphenyl)-N'-(4-methoxybenzyl)ethanediamide has been the subject of numerous scientific studies, with researchers investigating its potential applications in cancer research. Studies have shown that this compound is effective in inhibiting the growth of cancer cells in vitro, and has shown promise in animal studies as well.

properties

IUPAC Name

N'-(4-tert-butylphenyl)-N-[(4-methoxyphenyl)methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O3/c1-20(2,3)15-7-9-16(10-8-15)22-19(24)18(23)21-13-14-5-11-17(25-4)12-6-14/h5-12H,13H2,1-4H3,(H,21,23)(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTSYZNVFYWVBNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)NC(=O)C(=O)NCC2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.